

# Spectroscopic data for monobutyl maleate (FTIR, NMR, Mass Spec)

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## Compound of Interest

Compound Name: *Monobutyl maleate*

Cat. No.: *B1236856*

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## Spectroscopic Analysis of Monobutyl Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **monobutyl maleate** ( $C_8H_{12}O_4$ ), a compound of interest in chemical synthesis and polymer science. The following sections detail its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance ( $^1H$  and  $^{13}C$  NMR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **monobutyl maleate** in a research and development setting.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **monobutyl maleate** are summarized in the tables below for ease of reference and comparison.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **monobutyl maleate** is characterized by several distinct absorption bands corresponding to its functional groups.

Functional Group	Vibrational Mode	**Wave Number (cm <sup>-1</sup> ) **
Carboxylic Acid	O-H stretch	2500-3300 (broad)[1]
Alkyl C-H	C-H stretch	2850-3000[1]
Ester Carbonyl	C=O stretch	1740-1760[1]
Carboxylic Acid Carbonyl	C=O stretch	1700-1720[1]
Alkene	C=C stretch	1640-1660[1]
Ester C-O	C-O stretch	1000-1300[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environments in the **monobutyl maleate** molecule.

Proton Type	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Carboxylic Acid (-COOH)	10.0 - 12.0	Broad Singlet[1]
Alkene (-CH=CH-)	6.2 - 6.8	Multiplet[1]
Methylene (-O-CH <sub>2</sub> -)	~4.2	Triplet
Methylene (-CH <sub>2</sub> -)	1.3 - 1.7	Multiplet[1]
Methylene (-CH <sub>2</sub> -)	1.3 - 1.7	Multiplet[1]
Methyl (-CH <sub>3</sub> )	0.9 - 1.0	Triplet[1]

The <sup>13</sup>C NMR spectrum confirms the carbon framework of the molecule.

Carbon Type	Predicted Chemical Shift ( $\delta$ , ppm)
Ester Carbonyl (-C=O)	165 - 175[1]
Carboxylic Acid Carbonyl (-C=O)	165 - 175[1]
Alkene (-CH=CH-)	130 - 135[1]
Methylene (-O-CH <sub>2</sub> -)	65 - 70
Methylene (-CH <sub>2</sub> -)	30 - 35
Methylene (-CH <sub>2</sub> -)	18 - 22
Methyl (-CH <sub>3</sub> )	13 - 15

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **monobutyl maleate**.

Parameter	m/z Value	Notes
Molecular Ion [M] <sup>+</sup>	172	Corresponds to the molecular weight of 172.18 g/mol . This peak may be weak or absent. [1]
Base Peak	129	Results from the loss of a propyl group.[1]

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared Spectrometer.

- Sample Preparation: As a liquid, **monobutyl maleate** can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Data Acquisition:
  - A background spectrum of the clean salt plates is collected.
  - The sample is applied to the plates, and the sample spectrum is recorded.
  - The spectrum is typically acquired over a range of 4000 to 400  $\text{cm}^{-1}$ .
  - Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber ( $\text{cm}^{-1}$ ).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:
  - Approximately 5-10 mg of **monobutyl maleate** is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
  - A small amount of tetramethylsilane (TMS) may be added as an internal standard ( $\delta = 0$  ppm).
  - The solution is transferred to a 5 mm NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.

- $^{13}\text{C}$  NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required compared to  $^1\text{H}$  NMR due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

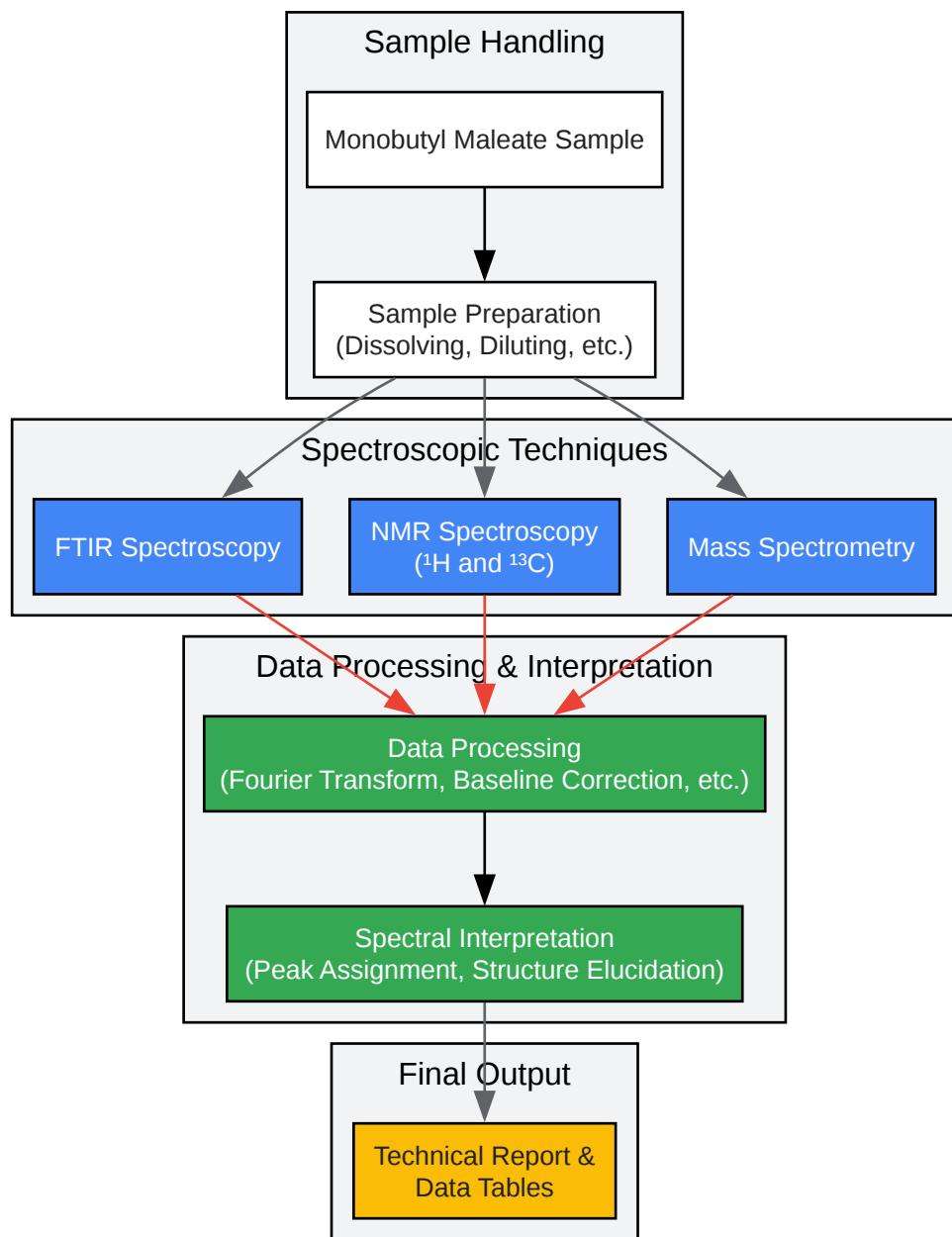
## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **monobutyl maleate** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Method:
  - Ionization: Electron Ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
  - Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
  - Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **monobutyl maleate**.

## General Workflow for Spectroscopic Analysis of Monobutyl Maleate

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A flowchart of the spectroscopic analysis process.

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## References

- 1. Buy Monobutyl maleate | 925-21-3 [smolecule.com]
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